molecular formula C17H16N2O4 B2891830 Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921919-12-2

Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No. B2891830
CAS RN: 921919-12-2
M. Wt: 312.325
InChI Key: KBRHQUAXCCDIKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” are not specified in the retrieved data .

Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications : This study explores the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, including Carbendazim, to enhance the delivery and effectiveness of these compounds in agriculture. The findings suggest that these carrier systems can modify release profiles, reduce environmental and human toxicity, and potentially offer new methods for controlling fungal diseases in plants (Campos et al., 2015).

Chemical Synthesis and Modifications

Studies on Benzodiazepinooxazoles : This research outlines the chemical reactions and rearrangements of certain benzo[diazepino]oxazole derivatives, demonstrating the complexity and potential for creating a variety of compounds for further study or application (Terada et al., 1973).

Photolysis and Environmental Degradation

Photochemistry of Pesticides : An investigation into the photolysis of Methyl 2-benzimidazolecarbamate (Carbendazim) in the presence of singlet oxygen reveals several degradation products, highlighting the pathways through which these compounds may break down in environmental contexts (Abdou et al., 1985).

Heterocyclic Chemistry Research

Heteroaromatic Annulation Studies on Dibenzoxepin : This paper presents methods for creating novel dibenzoxepino-fused heterocycles, indicating the versatility of dibenzoxepin derivatives in synthesizing complex heterocyclic compounds for various applications (Kumar et al., 2007).

Selective Toxicity Studies

Selective Toxicity of N-Substituted Biscarbamoyl Sulfides : Research into certain carbamoyl sulfides demonstrates selective toxicity, which could be instrumental in developing compounds with targeted effects, reducing harm to non-target organisms (Fahmy et al., 1974).

properties

IUPAC Name

methyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-4-6-15-13(8-10)19(2)16(20)12-9-11(18-17(21)22-3)5-7-14(12)23-15/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRHQUAXCCDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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